7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
7,8-Difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a tricyclic core structure fused with pyrazole and quinoline moieties. Key structural features include:
- Fluorine substituents at positions 7 and 8, which enhance metabolic stability and binding affinity through electronegative effects .
- A planar aromatic system that facilitates interactions with biological targets like enzymes or receptors.
This compound is part of a broader class of pyrazolo[4,3-c]quinolines, which are recognized for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
7,8-difluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-3-7-16(8-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)17-9-5-15(2)6-10-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHGMACPUHMGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds necessary for the compound's structure. The reaction conditions for these processes often require the use of a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, cost efficiency, and safety considerations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent, an anticancer agent, or a modulator of specific biological pathways. Ongoing research aims to explore its therapeutic potential and develop new treatments based on its properties.
Industry: In industry, this compound may be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Its unique electronic properties make it suitable for such applications.
Mechanism of Action
The mechanism by which 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Anti-inflammatory activity is strongly associated with amino and hydroxyl groups (e.g., compound 2i), which enhance polar interactions with iNOS/COX-2 .
- Fluorine substitutions (e.g., 7,8-difluoro in the target compound) improve metabolic stability and target selectivity, as seen in gamma-secretase inhibitors like ELND007 .
Mechanism of Action Comparison
- Anti-inflammatory Derivatives: Compounds such as 2i and 2m inhibit NO production by suppressing iNOS and COX-2 expression in RAW 264.7 cells, with IC50 values comparable to the control 1400W .
- Anticancer Derivatives: Microwave-synthesized pyrazoloquinolines (e.g., 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazoloquinoline) show moderate-to-strong cytotoxicity against MCF-7 and A549 cell lines, likely through topoisomerase inhibition .
- Gamma-Secretase Inhibitors : The target compound’s structural analogue ELND007 achieves amyloid-beta selectivity by combining cyclopropyl and sulfonyl groups, whereas the 7,8-difluoro substitution in the target compound may optimize binding to hydrophobic enzyme pockets .
Biological Activity
7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its effects on various biological systems.
- Molecular Formula : C24H17F2N3
- Molecular Weight : 385.42 g/mol
- Exact Mass : 385.139054 g/mol
- InChIKey : NQHGMACPUHMGCI-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound's structure allows for various synthetic routes that can be optimized for yield and purity. One common method includes the use of fluorinated phenyl groups in the pyrazoloquinoline framework.
Antiviral Activity
Recent studies have indicated that compounds in the pyrazolo[4,3-c]quinoline class exhibit antiviral properties. For instance, derivatives have shown efficacy against viruses such as influenza and HIV. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation.
The binding affinity of this compound to benzodiazepine receptors has been explored. Pyrazoloquinolines are known to modulate GABAergic neurotransmission, which may contribute to their anxiolytic and sedative effects. Studies involving molecular dynamics simulations have provided insights into the binding interactions at the receptor level.
Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of pyrazolo[4,3-c]quinolines against influenza A virus. The results indicated that certain derivatives exhibited significant inhibition of viral replication at concentrations as low as 0.20 µM.
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| Compound A | 0.20 | Influenza A |
| Compound B | 0.35 | HIV |
Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Mitochondrial Apoptosis |
| MDA-MB-231 | 10 | Caspase Activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
